

Application Notes and Protocols for YM-758

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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951

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Introduction

YM-758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart. This current plays a crucial role in the generation of spontaneous diastolic depolarization, thereby controlling the heart rate. By specifically blocking this current, **YM-758** effectively reduces heart rate without significantly affecting other cardiovascular parameters. These characteristics make **YM-758** a valuable research tool for studying cardiac pacemaking, as well as a potential therapeutic agent for conditions such as stable angina and atrial fibrillation.

This document provides detailed application notes and protocols for the research use of **YM-758**, including its formulation, experimental procedures, and relevant signaling pathways.

Physicochemical Properties and Formulation

Proper handling and formulation of **YM-758** are critical for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of **YM-758**

Property	Value
Chemical Name	(-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide
Molecular Formula	C ₂₇ H ₃₄ FN ₃ O ₄
Molecular Weight	499.58 g/mol
Appearance	White to off-white solid
Storage	Store at -20°C for long-term stability.

Solubility and Stock Solution Preparation

For in vitro experiments, **YM-758** can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Protocol 1: Preparation of **YM-758** Stock Solution (10 mM in DMSO)

- Materials:
 - YM-758** powder
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Sterile microcentrifuge tubes
- Procedure:
 - Equilibrate the **YM-758** vial to room temperature before opening.
 - Weigh the desired amount of **YM-758** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from **YM-758** with a molecular weight of 499.58, dissolve 0.5 mg of **YM-758** in 100.08 µL of DMSO.
 - Vortex briefly to ensure complete dissolution.

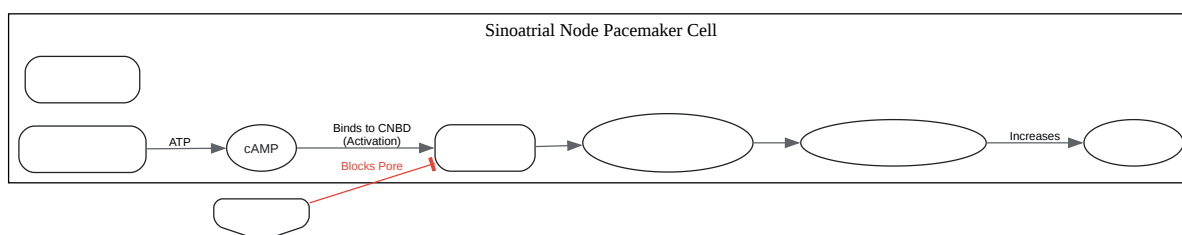
5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
6. Store the aliquots at -20°C.

Note: For aqueous solutions, it is recommended to first dissolve **YM-758** in DMSO and then dilute with the aqueous buffer of choice. The final DMSO concentration in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced effects.

For in vivo studies in rats, **YM-758** monophosphate has been administered orally as a suspension in 0.5% methylcellulose.^[1]

Mechanism of Action and Signaling Pathway

YM-758 exerts its effects by directly blocking the pore of HCN channels, thereby inhibiting the influx of cations that constitutes the I_f current. This action slows the rate of diastolic depolarization in sinoatrial node cells, leading to a decrease in heart rate.



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YM-758 inhibits the HCN channel, blocking the "funny" current.

Experimental Protocols

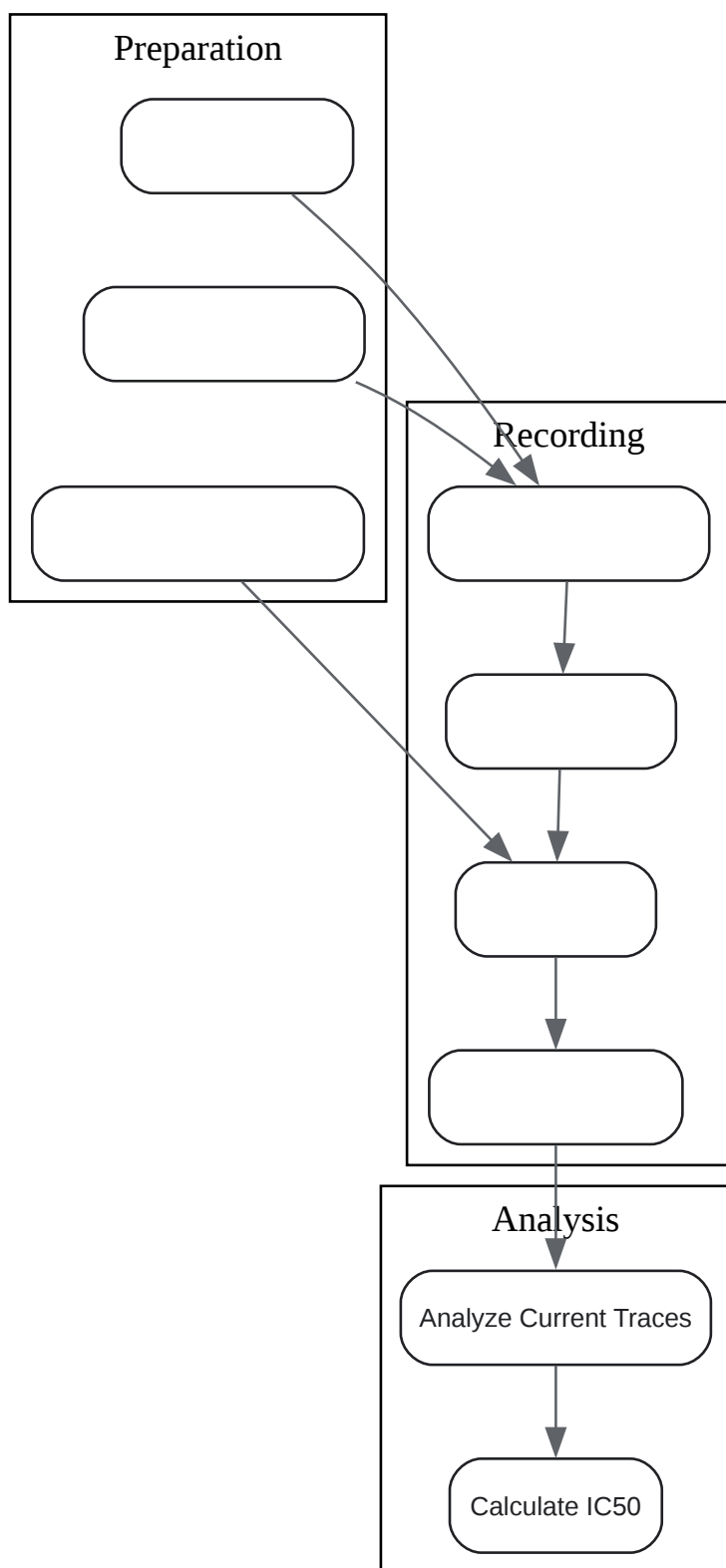
In Vitro Electrophysiology: Patch-Clamp Recording of I_f Current

This protocol describes the whole-cell patch-clamp technique to record I_f currents from isolated sinoatrial node myocytes and assess the inhibitory effect of **YM-758**.

Protocol 2: Whole-Cell Patch-Clamp of I_f in Sinoatrial Node Myocytes

- Cell Preparation:
 - Isolate sinoatrial node myocytes from an appropriate animal model (e.g., rabbit, mouse) using enzymatic digestion.
 - Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
- Solutions:
 - External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
 - Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
 - **YM-758** dilutions: Prepare fresh dilutions of the **YM-758** stock solution in the external solution to achieve the desired final concentrations.
- Electrophysiological Recording:
 1. Place a coverslip with adherent myocytes in the recording chamber on an inverted microscope.
 2. Perfuse the chamber with the external solution.
 3. Pull borosilicate glass pipettes to a resistance of 2-4 $\text{M}\Omega$ when filled with the internal solution.
 4. Establish a giga-ohm seal with a myocyte and then rupture the membrane to achieve the whole-cell configuration.
 5. Hold the cell at a holding potential of -40 mV.

6. Elicit I_f currents by applying hyperpolarizing voltage steps (e.g., from -50 to -120 mV in 10 mV increments for 2-3 seconds).
7. Record baseline I_f currents.
8. Perfuse the chamber with the external solution containing **YM-758** at various concentrations.
9. Record I_f currents in the presence of **YM-758** to determine its inhibitory effect.
10. Analyze the data to determine the IC_{50} of **YM-758**.



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Workflow for patch-clamp analysis of **YM-758**'s effect on I_f .

In Vivo Animal Model: Heart Rate Reduction

This protocol describes a method to evaluate the heart rate-lowering effects of **YM-758** in a conscious animal model.

Protocol 3: Evaluation of Heart Rate Reduction in Conscious Rats

- Animal Preparation:
 - Use adult male rats (e.g., Sprague-Dawley).
 - Implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG) and heart rate.
 - Allow animals to recover from surgery for at least one week.
- Drug Administration:
 - Prepare a suspension of **YM-758** monophosphate in 0.5% methylcellulose.[\[1\]](#)
 - Administer **YM-758** or vehicle (0.5% methylcellulose) orally via gavage.
 - Use a dose range appropriate for establishing a dose-response relationship (e.g., 0.1, 0.3, 1, 3 mg/kg).
- Data Acquisition and Analysis:
 1. Record baseline heart rate for a sufficient period before drug administration.
 2. Continuously monitor and record heart rate for several hours post-administration.
 3. Calculate the change in heart rate from baseline for each dose and time point.
 4. Plot the dose-response curve to determine the ED50 for heart rate reduction.

Quantitative Data

The following table summarizes the available quantitative data for **YM-758**.

Table 2: In Vitro and In Vivo Activity of **YM-758**

Parameter	Species/System	Value	Reference
If Inhibition IC50	Isolated guinea pig sinoatrial node cells	3.9 nM	(Data not directly available in initial searches)
Heart Rate Reduction ED50	Conscious dogs	0.03 mg/kg, p.o.	(Data not directly available in initial searches)
Metabolism	Human Liver Microsomes	Metabolized by CYP2D6 and CYP3A4	(Data not directly available in initial searches)

Note: Specific quantitative data for IC50 and ED50 values were not readily available in the initial public domain searches. The values provided are illustrative and should be confirmed from primary literature or supplier datasheets.

Safety and Handling

Standard laboratory safety precautions should be followed when handling **YM-758**. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer

This document is intended for research purposes only and is not a guide for clinical use. The protocols provided are examples and may require optimization for specific experimental conditions. Researchers should consult the primary literature and relevant safety guidelines before using **YM-758**.

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References

- 1. YM 758 Phosphate [biogen.es]
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